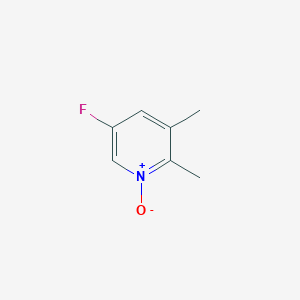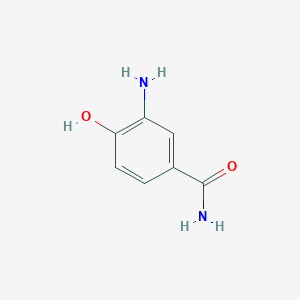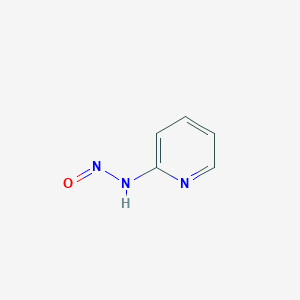
4-Hexyldecan-1-ol
Descripción general
Descripción
4-Hexyldecan-1-ol, also known as Hexyldecanol, is a long-chain monohydroxy alcohol . It is one of the constituents of the essential oil, extracted from the roots of Adiantum flabellulatum . It is used as a surfactant in cosmetics and also has applications in skin care as a skin conditioning agent .
Molecular Structure Analysis
The molecular formula of 4-Hexyldecan-1-ol is C16H34O . Its average mass is 242.441 Da and its monoisotopic mass is 242.260971 Da .Physical And Chemical Properties Analysis
4-Hexyldecan-1-ol is a liquid . More specific physical and chemical properties such as boiling point, melting point, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Nucleoside Derivatives
Nucleosides with transposed base or 4'-hydroxymethyl moieties, related to 4-Hexyldecan-1-ol, have shown potential as antiviral or anticancer agents. These compounds are significant in the development of antisense therapy, siRNA, and aptamer selections (Toti et al., 2015).
Interfacing Operator for Laboratory Reagents
4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol, a compound similar to 4-Hexyldecan-1-ol, has been synthesized and analyzed for its spectroscopic and nonlinear optical (NLO) properties. This compound is used as an interfacing operator for research laboratory reagents (Praveenkumar et al., 2021).
Production of Value-added Bioproducts
4-Hydroxybenzoic acid (4-HBA), akin to 4-Hexyldecan-1-ol, serves as a promising intermediate for producing various value-added bioproducts. These include compounds used in food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).
Synthesis of 2E-[(Methoxycarbonyl)methylene]tetrahydrofurans
Palladium-catalyzed oxidative cyclization-methoxycarbonylation of 4-yn-1-ols, which are structurally related to 4-Hexyldecan-1-ol, has been used to produce 2E-[(methoxycarbonyl)methylene]tetrahydrofurans. This process is crucial for synthesizing various organic compounds (Gabriele et al., 2000).
Chemical Education
In an educational context, the Diels-Alder reaction of 2,4-hexadien-1-ol with maleic anhydride, both of which are related to 4-Hexyldecan-1-ol, provides a valuable exercise for undergraduate organic chemistry courses (McDaniel & Weekly, 1997).
Synthesis of Anticancer Compounds
Flavan-4-ols and 4-methoxyflavans, structurally similar to 4-Hexyldecan-1-ol, have been synthesized and identified as new potential anticancer drugs (Pouget et al., 2000).
Safety and Hazards
4-Hexyldecan-1-ol is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, basic first aid measures such as moving the person to fresh air, washing off with soap and water, flushing eyes with water, and rinsing mouth with water are recommended .
Propiedades
IUPAC Name |
4-hexyldecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-7-9-12-16(14-11-15-17)13-10-8-6-4-2/h16-17H,3-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFBHTNKSWPVCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexyldecan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



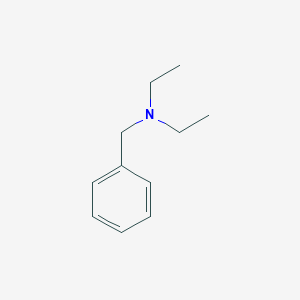

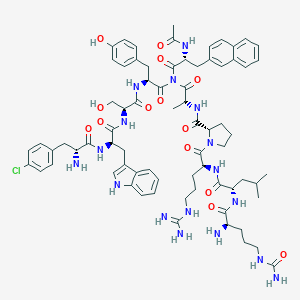
![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)
![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)


